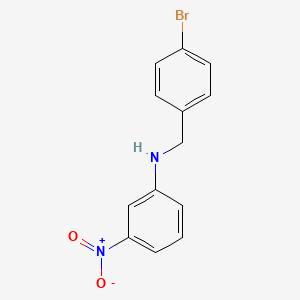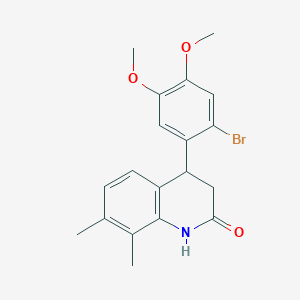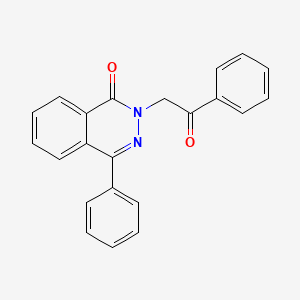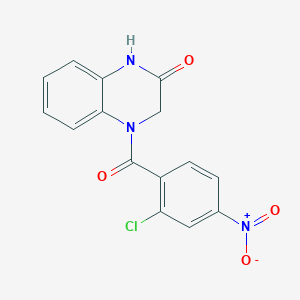
(4-bromobenzyl)(3-nitrophenyl)amine
説明
(4-bromobenzyl)(3-nitrophenyl)amine, also known as BBPNA, is a chemical compound that has been used in scientific research for its unique properties. BBPNA is a member of the benzylamine family and has been shown to have potential applications in medicinal chemistry, biochemistry, and pharmacology.
作用機序
(4-bromobenzyl)(3-nitrophenyl)amine works by binding to the active site of MAO and preventing it from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
(4-bromobenzyl)(3-nitrophenyl)amine has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improvements in mood, cognitive function, and behavior. (4-bromobenzyl)(3-nitrophenyl)amine has also been shown to have antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using (4-bromobenzyl)(3-nitrophenyl)amine in lab experiments is its selectivity for MAO, which allows for more precise targeting of neurotransmitter metabolism. However, (4-bromobenzyl)(3-nitrophenyl)amine also has limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research involving (4-bromobenzyl)(3-nitrophenyl)amine. One area of interest is the development of more potent and selective MAO inhibitors based on the structure of (4-bromobenzyl)(3-nitrophenyl)amine. Another area of interest is the investigation of (4-bromobenzyl)(3-nitrophenyl)amine's potential as an antioxidant and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (4-bromobenzyl)(3-nitrophenyl)amine's potential as a tool for studying neurotransmitter metabolism and its role in neurological disorders is an area of ongoing research.
科学的研究の応用
(4-bromobenzyl)(3-nitrophenyl)amine has been used in scientific research for its ability to selectively inhibit monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition has potential applications in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHZGLKATWTLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide](/img/structure/B4237032.png)


![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4237074.png)
![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)

![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)


![1-(3-{5-[(2-chloro-6-fluorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4237117.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4237129.png)